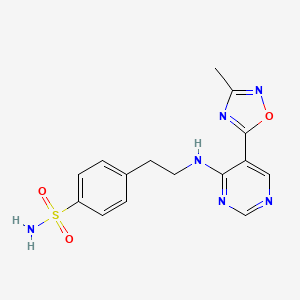

4-(2-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Description

BenchChem offers high-quality 4-(2-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[2-[[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O3S/c1-10-20-15(24-21-10)13-8-17-9-19-14(13)18-7-6-11-2-4-12(5-3-11)25(16,22)23/h2-5,8-9H,6-7H2,1H3,(H2,16,22,23)(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMMKXFMHSNQCBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN=CN=C2NCCC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that 1,2,4-oxadiazole derivatives, which are part of the compound’s structure, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy.

Mode of Action

1,2,4-oxadiazole derivatives are known to interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen.

Biochemical Pathways

It is known that 1,2,4-oxadiazole derivatives have been used in the treatment of various diseases, suggesting that they may affect a wide range of biochemical pathways.

Pharmacokinetics

The presence of the 1,2,4-oxadiazole motif in the compound’s structure suggests that it may have good bioavailability, as this motif is frequently encountered in active pharmaceutical ingredients.

Biological Activity

4-(2-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a compound that integrates a benzenesulfonamide moiety with a 1,2,4-oxadiazole structure. This combination is significant due to the biological activities associated with both structural components. The benzenesulfonamide derivatives have been widely studied for their pharmacological properties, including their roles as carbonic anhydrase inhibitors and in cardiovascular applications. The oxadiazole ring contributes to the compound's potential as an anticancer agent and its ability to modulate various biological pathways.

Chemical Structure and Properties

The chemical formula of the compound is , with a molecular weight of approximately 336.43 g/mol. Its structure can be represented as follows:

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. A study highlighted that compounds containing the oxadiazole ring demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others . Specifically, compounds similar to 4-(2-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide were shown to inhibit tumor growth effectively.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 10.5 |

| CaCo-2 | 12.0 |

| MCF7 (breast cancer) | 15.3 |

Cardiovascular Effects

The compound's benzenesulfonamide component has been linked to cardiovascular activity. In isolated rat heart models, studies showed that related sulfonamide derivatives reduced coronary resistance and perfusion pressure significantly compared to controls . The specific effects observed include:

- Decreased Coronary Resistance : The presence of 4-(2-aminoethyl)-benzenesulfonamide led to a statistically significant reduction in coronary resistance.

| Compound | Dose (nM) | Coronary Resistance (mmHg) |

|---|---|---|

| Control | - | 75 ± 5 |

| Benzenesulfonamide | 0.001 | 65 ± 3 |

| 4-(2-Aminoethyl)-benzenesulfonamide | 0.001 | 60 ± 4 |

The biological activity of this compound may be attributed to its interaction with various biological targets:

- Carbonic Anhydrase Inhibition : Similar compounds have shown inhibition of carbonic anhydrase, which is crucial in regulating pH and fluid balance in tissues.

- Calcium Channel Blockade : Docking studies indicate potential interactions with calcium channels, suggesting a mechanism for its cardiovascular effects .

Case Studies

A notable case study involved the evaluation of the compound's effects on perfusion pressure using an isolated rat heart model. The results indicated that the compound significantly lowered perfusion pressure over time compared to controls, reinforcing its potential as a therapeutic agent in managing cardiac conditions .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 4-(2-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis involves multi-step reactions, starting with coupling the pyrimidine-oxadiazole core to the sulfonamide-bearing benzene moiety via nucleophilic substitution or amide bond formation. Key steps include:

- Precursor activation : Use of coupling agents like EDCI or DCC for amide bond formation .

- Temperature control : Reactions often proceed at 60–80°C in anhydrous solvents (e.g., DMF or THF) to minimize side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from methanol/water mixtures ensures purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Characterization employs:

- NMR spectroscopy : H and C NMR verify proton environments and carbon frameworks, with sulfonamide protons typically appearing as broad singlets (~δ 7.5–8.0 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Elemental analysis : Matches calculated C, H, N, S percentages to experimental values (±0.3% tolerance) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Initial screens include:

- Enzyme inhibition assays : Test against kinases or carbonic anhydrases (common sulfonamide targets) using fluorometric or colorimetric substrates .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Solubility and stability : HPLC-based analysis in PBS (pH 7.4) and simulated gastric fluid to evaluate pharmaceutical viability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

- Methodological Answer :

- Core modifications : Replace the 3-methyl-1,2,4-oxadiazole with other heterocycles (e.g., 1,3,4-thiadiazole) to assess electronic effects on target binding .

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO, -CF) to the benzene ring to enhance sulfonamide acidity and receptor interactions .

- Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2) and prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Standardized protocols : Adopt uniform assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and western blotting for downstream target modulation .

- Meta-analysis : Pool data from multiple studies using tools like RevMan to identify trends obscured by small sample sizes .

Q. How can the environmental stability and degradation pathways of this compound be investigated?

- Methodological Answer :

- Photolysis studies : Expose to UV light (254 nm) in aqueous solutions and monitor degradation via LC-MS to identify byproducts (e.g., sulfonic acid derivatives) .

- Soil/water microcosms : Assess biodegradation using OECD 301B guidelines, quantifying residual compound via HPLC-UV .

- QSAR modeling : Predict ecotoxicity using EPI Suite™ software based on logP and molecular weight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.